molecular formula C19H20F3N3O2 B11457167 N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-3-(trifluoromethyl)benzamide

N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-3-(trifluoromethyl)benzamide

Cat. No.: B11457167
M. Wt: 379.4 g/mol
InChI Key: GVHQRYNEINNRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a carbamoyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild and functional group-tolerant conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with trifluoromethyl and carbamoyl groups. Examples include:

  • N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
  • N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE

Uniqueness

What sets N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE apart is its specific substitution pattern, which can influence its reactivity and biological activity. The position of the trifluoromethyl group and the carbamoyl group can significantly impact the compound’s properties, making it a unique and valuable molecule for research and industrial applications.

Properties

Molecular Formula

C19H20F3N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-methyl-6-(propan-2-ylcarbamoylamino)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H20F3N3O2/c1-11(2)23-18(27)24-15-9-4-6-12(3)16(15)25-17(26)13-7-5-8-14(10-13)19(20,21)22/h4-11H,1-3H3,(H,25,26)(H2,23,24,27)

InChI Key

GVHQRYNEINNRMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC(C)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.